5-(naphthalen-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-(naphthalen-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k), protein tyrosine kinases, and cyclin-dependent kinases . These targets play crucial roles in cell signaling, growth, and proliferation.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that 5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione may interact with its targets, inhibiting their activity and thus affecting cell signaling pathways .
Biochemical Pathways
Similar compounds have been shown to impact pathways related to cell growth and proliferation, such as the pi3k/akt/mtor pathway .
Result of Action
Similar compounds have been shown to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(naphthalen-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(naphthalen-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Various alkylating agents under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrido[2,3-d]pyrimidine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
5-(naphthalen-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-one: Another derivative with similar biological activities.
Pyrimidino[4,5-d][1,3]oxazine: A related compound with different structural features but similar applications.
Uniqueness
5-(naphthalen-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrido[2,3-d]pyrimidine derivatives .
Properties
IUPAC Name |
5-naphthalen-2-yl-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-16-14-13(7-8-18-15(14)19-17(22)20-16)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,18,19,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZJAPCXLJHHSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C(=NC=C3)NC(=O)NC4=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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